molecular formula C10H16ClN B2963731 3,5-Diethylaniline hydrochloride CAS No. 2309463-04-3

3,5-Diethylaniline hydrochloride

Cat. No.: B2963731
CAS No.: 2309463-04-3
M. Wt: 185.7
InChI Key: LHXYYOSZNOUPHT-UHFFFAOYSA-N
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Description

3,5-Diethylaniline hydrochloride: is an organic compound with the molecular formula C10H15N·HCl. It is a derivative of aniline, where two ethyl groups are substituted at the 3 and 5 positions of the benzene ring. This compound is typically found in the form of a hydrochloride salt, which enhances its solubility in water and other polar solvents .

Mechanism of Action

Target of Action

3,5-Diethylaniline hydrochloride is a derivative of aniline, which is a type of arylamine . Arylamines are known to be very reactive towards electrophilic aromatic substitution . The primary targets of this compound are likely to be similar to those of other arylamines, which include various enzymes and receptors in the body.

Mode of Action

Based on the known reactivity of arylamines, it can be inferred that this compound may interact with its targets through electrophilic aromatic substitution . This involves the compound donating an electron pair to an electrophile, leading to the formation of a new bond.

Biochemical Pathways

Arylamines like this compound are known to be involved in various biochemical reactions, including those involving enzymes and receptors . The compound’s interactions with these targets can lead to changes in the activity of these enzymes and receptors, potentially affecting various biochemical pathways.

Biochemical Analysis

Biochemical Properties

It is known that this compound can interact with various enzymes, proteins, and other biomolecules

Cellular Effects

It has been suggested that this compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is believed that this compound exerts its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

It is known that this compound can cause changes in cellular function over time . Information on the compound’s stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies is currently lacking.

Dosage Effects in Animal Models

The effects of 3,5-Diethylaniline hydrochloride vary with different dosages in animal models

Metabolic Pathways

It is believed that this compound interacts with various enzymes or cofactors . Specific details about these interactions and any effects on metabolic flux or metabolite levels are currently lacking.

Transport and Distribution

It is believed that this compound interacts with various transporters or binding proteins . Specific details about these interactions and any effects on its localization or accumulation are currently lacking.

Subcellular Localization

It is believed that this compound may be directed to specific compartments or organelles within the cell . Specific details about these processes are currently lacking.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Alkylation of Aniline: One common method for preparing 3,5-diethylaniline involves the alkylation of aniline with ethyl halides under basic conditions. The reaction typically proceeds via a Friedel-Crafts alkylation mechanism.

    Hydrochloride Formation: The free base 3,5-diethylaniline can be converted to its hydrochloride salt by reacting it with hydrochloric acid.

Industrial Production Methods:

    Catalytic Alkylation: Industrially, 3,5-diethylaniline can be produced by catalytic alkylation of aniline using ethylene in the presence of a suitable catalyst.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

    N,N-Diethylaniline: Similar in structure but with both ethyl groups attached to the nitrogen atom.

    3,4-Diethylaniline: Ethyl groups are at the 3 and 4 positions instead of 3 and 5.

    Dimethylaniline: Contains methyl groups instead of ethyl groups.

Uniqueness:

Properties

IUPAC Name

3,5-diethylaniline;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N.ClH/c1-3-8-5-9(4-2)7-10(11)6-8;/h5-7H,3-4,11H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHXYYOSZNOUPHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC(=C1)N)CC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2309463-04-3
Record name 3,5-diethylaniline hydrochloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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